
4-(((Furan-2-ylmethyl)amino)methyl)-2,6-dimethoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(((Furan-2-ylmethyl)amino)methyl)-2,6-dimethoxyphenol is an organic compound that belongs to the class of furan derivatives. These compounds are characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((Furan-2-ylmethyl)amino)methyl)-2,6-dimethoxyphenol typically involves the reaction of furan-2-ylmethanamine with a substituted aldehyde under specific conditions. One common method involves the use of diethyl phosphite as a reagent . The reaction is carried out in a round-bottom flask, and the conditions are optimized to achieve high yields.
Industrial Production Methods
Industrial production of furan derivatives often involves the use of microwave-assisted synthesis. This method allows for the efficient production of compounds under mild conditions, reducing reaction times and improving yields . The use of coupling reagents such as DMT/NMM/TsO− or EDC is common in these processes .
Análisis De Reacciones Químicas
Types of Reactions
4-(((Furan-2-ylmethyl)amino)methyl)-2,6-dimethoxyphenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The furan ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The conditions for these reactions vary, but they often involve specific temperatures and solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different furan derivatives with varying degrees of oxidation .
Aplicaciones Científicas De Investigación
4-(((Furan-2-ylmethyl)amino)methyl)-2,6-dimethoxyphenol has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-(((Furan-2-ylmethyl)amino)methyl)-2,6-dimethoxyphenol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects . The exact molecular targets and pathways involved vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other furan derivatives such as:
Furan-2-ylmethanamine: A precursor in the synthesis of various furan derivatives.
N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide: Known for its biological activities and metal complex formation.
α-Aminophosphonates bearing furan motif: Studied for their anti-Alzheimer and antioxidant properties.
Uniqueness
4-(((Furan-2-ylmethyl)amino)methyl)-2,6-dimethoxyphenol is unique due to its specific structure, which allows it to exhibit a wide range of biological activities. Its combination of a furan ring with other functional groups makes it a versatile compound in various scientific research applications .
Propiedades
Fórmula molecular |
C14H17NO4 |
|---|---|
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
4-[(furan-2-ylmethylamino)methyl]-2,6-dimethoxyphenol |
InChI |
InChI=1S/C14H17NO4/c1-17-12-6-10(7-13(18-2)14(12)16)8-15-9-11-4-3-5-19-11/h3-7,15-16H,8-9H2,1-2H3 |
Clave InChI |
FAWOUTBQMHJGMK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1O)OC)CNCC2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Ethyl-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B15053040.png)
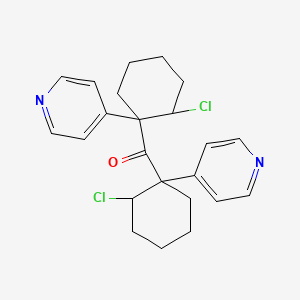
![1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-one](/img/structure/B15053047.png)
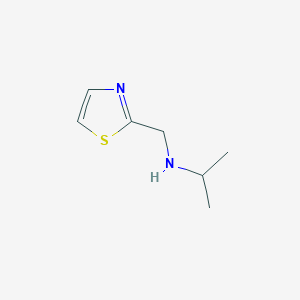
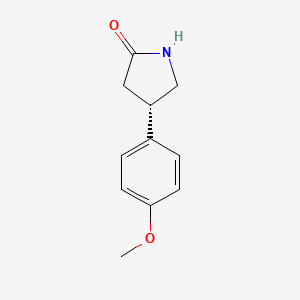

![N-Cyclopentyl-2-(2-mercapto-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B15053081.png)
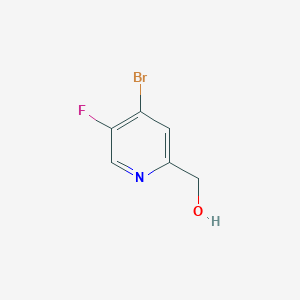


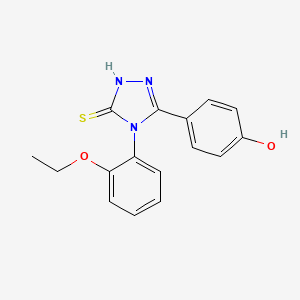
![tert-Butyl 1,1-dimethylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B15053115.png)
![6-Methyl-6-azaspiro[3.4]octan-2-amine](/img/structure/B15053127.png)

